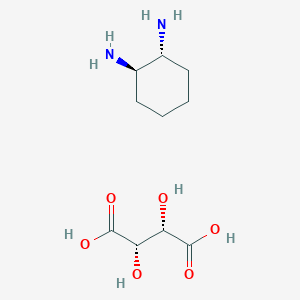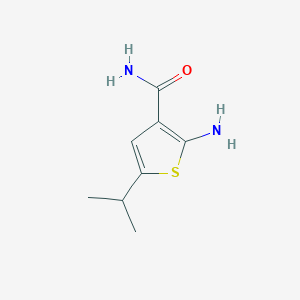
2-Methyl-1-(methylsulfonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(methylsulfonyl)indoline, also known as MSMI, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. MSMI is a heterocyclic compound with a molecular formula of C10H11NO2S and a molecular weight of 213.27 g/mol.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(methylsulfonyl)indoline is not fully understood, but it is believed to involve the inhibition of CAIX activity and the induction of apoptosis (programmed cell death) in cancer cells. 2-Methyl-1-(methylsulfonyl)indoline may also affect the expression of various genes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-Methyl-1-(methylsulfonyl)indoline has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study as a potential anticancer agent. In addition to its anticancer effects, 2-Methyl-1-(methylsulfonyl)indoline has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Methyl-1-(methylsulfonyl)indoline is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-Methyl-1-(methylsulfonyl)indoline. One direction is to further investigate its anticancer properties and potential applications in cancer treatment. Another direction is to explore its potential applications in other areas, such as material science and organic synthesis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in order to determine its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
2-Methyl-1-(methylsulfonyl)indoline can be synthesized through a variety of methods, including the reaction of 2-methylindole with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) or with methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (NEt3). Another method involves the reaction of 2-methylindole with methylsulfonylmethane (MSM) in the presence of a catalyst such as trifluoroacetic acid (TFA).
Applications De Recherche Scientifique
2-Methyl-1-(methylsulfonyl)indoline has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that 2-Methyl-1-(methylsulfonyl)indoline has anti-proliferative effects on various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-Methyl-1-(methylsulfonyl)indoline has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis.
Propriétés
Numéro CAS |
66929-70-2 |
|---|---|
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-methyl-1-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NO2S/c1-8-7-9-5-3-4-6-10(9)11(8)14(2,12)13/h3-6,8H,7H2,1-2H3 |
Clé InChI |
INAAAWAHHXNOPL-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
SMILES canonique |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



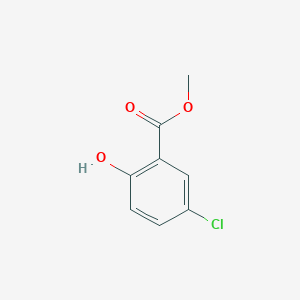
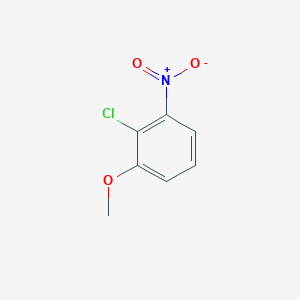

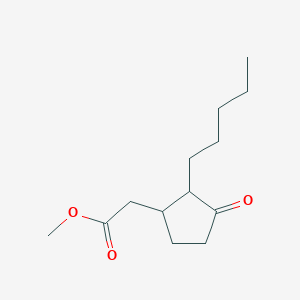
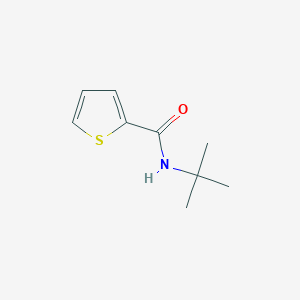

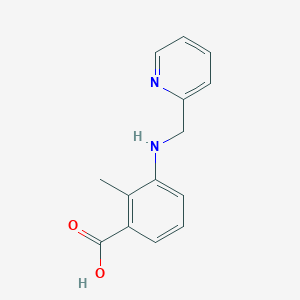
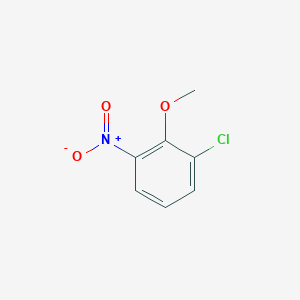
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)

